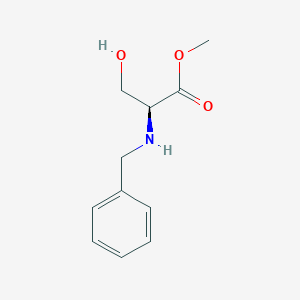

N-Benzyl-L-serine, methyl ester

Descripción general

Descripción

Micrococcin P1 es un antibiótico peptídico macrocíclico conocido por sus potentes actividades antibacterianas, antiprotozoarias, antimaláricas, citotóxicas y de modulación genética . Fue descubierto por primera vez a mediados del siglo XX y desde entonces ha sido objeto de una extensa investigación debido a su estructura única y sus amplias actividades biológicas de espectro amplio .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis total de Micrococcin P1 implica una serie de pasos complejos. Un método notable incluye el uso de un catalizador de óxido de molibdeno (VI)/ácido picolínico para la ciclodeshidratación de péptidos de cisteína para formar heterociclos de tiazolina . Este método presenta una estrategia de activación C–H para instalar el núcleo de piridina trisustituido y los grupos tiazol . La síntesis es concisa, con 15 pasos en la secuencia lineal más larga .

Métodos de Producción Industrial: La producción industrial de Micrococcin P1 no está ampliamente documentada, pero la ruta sintética desarrollada en entornos de laboratorio proporciona un enfoque escalable y práctico. El uso de condiciones suaves y neutras para la ciclodeshidratación lo hace adecuado para la producción a gran escala .

Análisis De Reacciones Químicas

Tipos de Reacciones: Micrococcin P1 se somete a diversas reacciones químicas, que incluyen:

Oxidación: Los anillos de tiazol y tiazolina pueden oxidarse en condiciones específicas.

Reducción: Las reacciones de reducción pueden modificar la cadena principal y las cadenas laterales del péptido.

Sustitución: Las reacciones de sustitución pueden ocurrir en el núcleo de piridina y en los grupos tiazol.

Reactivos y Condiciones Comunes:

Oxidación: Reactivos como peróxido de hidrógeno o perácidos.

Reducción: Reactivos como borohidruro de sodio o hidruro de litio y aluminio.

Sustitución: Condiciones que involucran reactivos nucleofílicos o electrofílicos.

Productos Principales: Los productos principales formados a partir de estas reacciones incluyen estructuras de tiopéptidos modificadas con actividades biológicas alteradas .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

NB-L-Ser-OMe serves as an important intermediate in the synthesis of pharmaceuticals, especially for drugs targeting neurological disorders. Its structural features allow for selective chemical reactions that facilitate the development of complex therapeutic agents.

Biochemical Research

The compound is utilized in enzyme inhibition studies and protein interaction research. It aids in understanding biochemical pathways by serving as a substrate for various enzymes, such as bromelain and papain, which are involved in hydrolysis reactions.

Peptide Synthesis

NB-L-Ser-OMe is a valuable building block in peptide synthesis. The benzyl group protects the amine during coupling reactions with other amino acids, enabling the formation of desired peptide sequences. After assembly, the benzyl group can be removed under mild conditions to yield functional peptides.

Drug Delivery Systems

Due to its favorable properties, NB-L-Ser-OMe is explored for use in drug delivery systems. These systems aim to enhance the bioavailability of therapeutic agents by improving their solubility and stability.

Cosmetic Formulations

Recent studies have investigated its potential applications in cosmetic products, particularly for anti-aging formulations due to its beneficial effects on skin health.

Data Table: Comparison of Related Compounds

| Compound | Structure Characteristics | Unique Features |

|---|---|---|

| N-Benzoyl-L-serine methyl ester | Contains a benzoyl group instead of benzyl | Used in enzyme kinetics studies |

| L-Serine methyl ester | No protective groups; simpler structure | Directly involved in metabolic pathways |

| N-Cbz-L-serine | Contains a benzyloxycarbonyl protecting group | Commonly used for peptide synthesis |

| L-Serine | Natural amino acid without modifications | Essential for protein synthesis |

Case Study 1: Enzyme Interaction Studies

Research has shown that NB-L-Ser-OMe interacts with proteolytic enzymes like bromelain and papain, providing insights into its reactivity within biological systems. Kinetic studies indicated that the hydrolysis of NB-L-Ser-OMe by bromelain follows a complex mechanism involving substrate activation, highlighting its role as a substrate in enzyme catalysis .

Case Study 2: Peptidomimetics Development

In developing peptidomimetics, researchers have utilized NB-L-Ser-OMe due to its ability to mimic natural peptides while offering enhanced stability and cell permeability. This application is crucial for designing new therapeutic agents with improved pharmacological properties .

Mecanismo De Acción

Micrococcin P1 ejerce sus efectos inhibiendo la síntesis de proteínas ribosómicas. Interactúa con el dominio de unión L11 del ARN ribosómico 23S, previniendo la unión del factor de elongación G (EF-G) y, por lo tanto, inhibiendo la síntesis de proteínas . Este mecanismo es similar al de otros antibióticos tiopéptidos, pero con características estructurales únicas que mejoran su potencia .

Comparación Con Compuestos Similares

Micrococcin P1 pertenece a la familia de antibióticos tiopéptidos, que incluye compuestos como tiocilina I, tioestreptona y nosiheptina . En comparación con estos compuestos, Micrococcin P1 tiene un núcleo de piridina trisustituido único y una disposición diferente de anillos de tiazol y tiazolina . Esta singularidad estructural contribuye a sus amplias actividades biológicas de espectro amplio y lo convierte en un compuesto valioso para la investigación y las posibles aplicaciones terapéuticas .

Actividad Biológica

N-Benzyl-L-serine, methyl ester is an amino acid derivative that has garnered attention for its potential biological activities, particularly in the realms of enzyme inhibition and receptor interactions. This article explores the compound's biological activity through various studies, highlighting its mechanisms, applications, and relevant findings.

- Molecular Formula : C11H15NO3

- Molecular Weight : 209.25 g/mol

- Density : 1.2 g/cm³

- Melting Point : 41-43 °C

- Boiling Point : 442.6 °C at 760 mmHg

This compound interacts with specific enzymes and receptors, influencing various biological pathways. The benzylamino group is crucial for its binding affinity to target proteins, which can lead to either inhibition or activation of enzymatic activities.

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on serine proteases. For instance, studies have shown that it can act as a substrate for bromelain and papain, two well-characterized serine proteases. The kinetics of hydrolysis of N-benzoyl-L-serine methyl ester by these enzymes reveal significant insights into its enzymatic interactions:

| Enzyme | K_m (mM) | k_cat (s^-1) | Comments |

|---|---|---|---|

| Bromelain | 1.22 ± 0.73 | 0.0157 ± 0.0032 | Shows complex kinetics with substrate activation |

| Papain | 52 ± 4 | Not specified | Comparatively higher K_m than bromelain |

The hydrolysis reaction's kinetics suggest that non-productive binding may occur, indicating a complex relationship between substrate concentration and reaction velocity .

Therapeutic Potential

This compound has been explored for its therapeutic applications in treating various diseases due to its ability to modulate enzyme activity. Its structural characteristics make it a valuable building block in drug design and development.

- Cancer Research : The compound's ability to inhibit serine proteases may be leveraged in cancer therapies where these enzymes play a role in tumor progression.

- Inflammatory Diseases : By modulating protease activity, it could potentially alleviate conditions characterized by excessive inflammation.

Case Studies

Several case studies have documented the effects of N-Benzyl-L-serine derivatives in biological systems:

- Study on Muscle Recovery : A study indicated that amino acid derivatives like N-Benzyl-L-serine could enhance muscle recovery post-exercise by influencing anabolic hormone secretion .

- Cognitive Function : Another investigation highlighted the role of serine derivatives in improving mental performance during stress-related tasks, suggesting potential applications in cognitive health .

Propiedades

IUPAC Name |

methyl (2S)-2-(benzylamino)-3-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-15-11(14)10(8-13)12-7-9-5-3-2-4-6-9/h2-6,10,12-13H,7-8H2,1H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMZGWPPEZCREPP-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CO)NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CO)NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10472850 | |

| Record name | N-BENZYL-L-SERINE, METHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10472850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123639-56-5 | |

| Record name | N-BENZYL-L-SERINE, METHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10472850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.